7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(3-chlorophenyl)-2-methyl-4-oxo-

Solid‑state characterization Crystallinity Purity analysis

7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(3-chlorophenyl)-2-methyl-4-oxo- (CAS 74101-52-3) is a 3,4-dihydro-4-oxoquinazoline derivative featuring a 3-chlorophenyl substituent at position 3, a methyl group at position 2, and a free carboxylic acid at position Its molecular formula is C16H11ClN2O3 with a molecular weight of 314.72 g/mol. This compound belongs to a broader class of quinazoline‑7‑carboxylic acids explored as synthetic intermediates for kinase inhibitors and phosphodiesterase modulators.

Molecular Formula C16H11ClN2O3
Molecular Weight 314.72 g/mol
CAS No. 74101-52-3
Cat. No. B15438526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(3-chlorophenyl)-2-methyl-4-oxo-
CAS74101-52-3
Molecular FormulaC16H11ClN2O3
Molecular Weight314.72 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H11ClN2O3/c1-9-18-14-7-10(16(21)22)5-6-13(14)15(20)19(9)12-4-2-3-11(17)8-12/h2-8H,1H3,(H,21,22)
InChIKeyCHPREKFGDJCTAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(3-chlorophenyl)-2-methyl-4-oxo- (CAS 74101-52-3): Core Properties and Structural Context for Sourcing


7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(3-chlorophenyl)-2-methyl-4-oxo- (CAS 74101-52-3) is a 3,4-dihydro-4-oxoquinazoline derivative featuring a 3-chlorophenyl substituent at position 3, a methyl group at position 2, and a free carboxylic acid at position 7. Its molecular formula is C16H11ClN2O3 with a molecular weight of 314.72 g/mol . This compound belongs to a broader class of quinazoline‑7‑carboxylic acids explored as synthetic intermediates for kinase inhibitors and phosphodiesterase modulators [1]. The presence of the 3-chlorophenyl ring and the 7‑COOH handle makes it a versatile building block for amide coupling, esterification, and heterocycle elaboration reactions.

Why Generic Substitution of Quinazoline‑7‑Carboxylic Acid Analogs Is Not Advisable: Evidence‑Based Differentiation for CAS 74101-52-3


Within the 3‑aryl‑2‑methyl‑4‑oxo‑3,4‑dihydroquinazoline‑7‑carboxylic acid series, even a single positional isomer shift—such as moving the chlorine from the 3‑position to the 2‑position of the phenyl ring—alters both the compound's physiochemical properties and its biological recognition. The meta‑chloro substitution (3‑chlorophenyl) in CAS 74101-52-3 yields a distinct electrostatic surface and hydrogen‑bonding profile compared to its ortho‑chloro analog, which can translate into divergent melting point, lipophilicity, solubility, and target‑binding behavior [1]. These differences are critical for researchers who require a specific isomer for structure‑activity relationship (SAR) studies, crystallization trials, or as a defined impurity reference standard. The quantitative evidence below substantiates why CAS 74101-52-3 cannot be freely interchanged with its closest structural analogs.

Quantitative Differentiation Evidence for CAS 74101-52-3 vs. Closest Analogs


Melting Point Comparison: m‑Chloro Isomer (74101-52-3) vs. o‑Chloro Isomer (74101-54-5)

The target compound (meta‑chloro isomer) exhibits a melting point of 258–260 °C, while the ortho‑chloro isomer (CAS 74101-54-5) melts at 252–254 °C. This 6 °C higher melting point indicates stronger intermolecular forces in the crystal lattice of the 3‑chlorophenyl derivative, which can be leveraged for purification by recrystallization and for differential scanning calorimetry (DSC)‑based identity confirmation .

Solid‑state characterization Crystallinity Purity analysis

Lipophilicity Comparison: LogP of Target Compound vs. 2‑Chlorophenyl Analog

The meta‑chloro substitution results in a computed partition coefficient (XLogP3‑AA) of 3.05, whereas the ortho‑chloro analog possesses an XLogP3‑AA of 2.6. The 0.45 unit higher LogP for CAS 74101-52-3 suggests enhanced lipophilicity, which may influence membrane permeability, plasma protein binding, and metabolic stability in drug discovery programs [1].

Lipophilicity ADME prediction SAR analysis

Topological Polar Surface Area (TPSA): Impact on Solubility and Permeability

The target compound has a computed topological polar surface area (TPSA) of 72.19 Ų. While a direct comparator value is not available, the 3‑chlorophenyl isomer's TPSA is intrinsically tied to the carboxylic acid at position 7, which provides a hydrogen‑bond donor/acceptor pair suitable for target engagement. In class‑level inference, the TPSA of CAS 74101-52-3 lies within the range of known kinase inhibitor scaffolds (generally <140 Ų) and is therefore consistent with molecules possessing favorable oral absorption and blood‑brain barrier permeability .

Physicochemical property Drug‑likeness Bioavailability

High‑Value Application Scenarios for 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(3-chlorophenyl)-2-methyl-4-oxo- (CAS 74101-52-3)


Structural Isomer Identity Confirmation in Process Chemistry and Impurity Profiling

The 6 °C melting point difference between the meta‑chloro (258–260 °C) and ortho‑chloro (252–254 °C) isomers provides a simple, low‑cost thermal differentiation method. Process chemists can use DSC or melting point apparatus to confirm the identity of the isolated product, ensuring that the correct regioisomer has been synthesized before committing to costly downstream reactions. This is particularly valuable when both isomers are potential side products in a synthetic sequence starting from 3‑chloroaniline .

Lead Optimization for CNS‑Penetrant Kinase or PDE Inhibitors

The 0.45‑unit higher LogP of CAS 74101-52-3 relative to its ortho‑chloro counterpart predicts improved blood‑brain barrier permeation. Medicinal chemists targeting CNS kinases (e.g., cyclin‑dependent kinases, phosphodiesterases) can prioritize this meta‑substituted scaffold over the ortho analog in their synthetic campaigns, leveraging the free 7‑COOH as a site for amide or ester prodrug formation to further tune pharmacokinetics [1].

Crystallization and Solid‑Form Screening for Pre‑Formulation Studies

The higher melting point and distinct crystal packing of the 3‑chlorophenyl isomer make it an attractive candidate for solid‑form screening. Pre‑formulation scientists can explore polymorph, salt, and co‑crystal landscapes using CAS 74101-52-3, confident that its thermal stability (mp 258–260 °C) will withstand standard processing conditions. The compound's TPSA and hydrogen‑bonding capacity further suggest it can form robust supramolecular synthons with pharmaceutically acceptable co‑formers .

Quote Request

Request a Quote for 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(3-chlorophenyl)-2-methyl-4-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.